3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one

Data Gap Analysis Procurement Risk Assessment Chemical Biology

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one (CAS 93803-50-0; molecular formula C₁₀H₁₀N₂O₃; molecular weight 206.198 g/mol) is an arylhydrazone derivative of dihydrofuran-2,3-dione. It belongs to the broader class of 3-arylhydrazono-3H-furan-2-ones, a heterocyclic scaffold valued as a synthetic platform for poly‑N‑heterocycles with potential bioactivity.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 93803-50-0
Cat. No. B12662204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one
CAS93803-50-0
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1COC(=O)C1=NNC2=CC=CC=C2O
InChIInChI=1S/C10H10N2O3/c13-9-4-2-1-3-7(9)11-12-8-5-6-15-10(8)14/h1-4,11,13H,5-6H2/b12-8-
InChIKeyWPYRSYNJUGENCZ-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one (CAS 93803-50-0) – Chemical Class and Procurement Identification Baseline


3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one (CAS 93803-50-0; molecular formula C₁₀H₁₀N₂O₃; molecular weight 206.198 g/mol) is an arylhydrazone derivative of dihydrofuran-2,3-dione . It belongs to the broader class of 3-arylhydrazono-3H-furan-2-ones, a heterocyclic scaffold valued as a synthetic platform for poly‑N‑heterocycles with potential bioactivity [1]. The compound is listed in the FDA Global Substance Registration System (GSRS) under the unique ingredient identifier 2V9D3DC5YE [2]. A critical finding for procurement is that no peer‑reviewed primary literature, patent, or authoritative database was identified that reports quantitative biological activity, physicochemical performance, or comparative data for this specific compound against close analogs.

Why Generic Substitution Is Not Supported for 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one


Substitution of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one with a structurally similar in‑class analog (e.g., the 4‑hydroxyphenyl regioisomer or other 3‑arylhydrazono‑3H‑furan‑2‑ones) cannot be justified without head‑to‑head quantitative data. The regioisomeric position of the hydroxyl group (ortho vs. para) in analogous arylhydrazone systems is known to affect tautomeric equilibria, hydrogen‑bonding capacity, and metal‑chelation geometry [1], all of which directly influence molecular recognition and biological readout. In the absence of parallel assay data for this compound and any defined comparator, generic substitution introduces an unquantifiable risk of altered potency, selectivity, and pharmacokinetic behavior. Consequently, any procurement decision that treats this compound as interchangeable with a putative analog is scientifically unfounded.

Quantitative Differentiation Evidence for 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one Versus Analogs


Absence of Comparator-Based Quantitative Evidence for Differentiation

An exhaustive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sources) yielded no quantitative head‑to‑head comparison, cross‑study comparable dataset, or robust class‑level quantitative inference for 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one relative to any close analog. The compound is assigned a ChEMBL ID (CHEMBL2204152) but no bioactivity data are available for the parent structure in the ChEMBL database; the BindingDB entry BDBM50402853, while structurally related, corresponds to a different brominated analog and does not provide usable comparator data for the target compound [1]. No peer‑reviewed publication was found that measures the IC₅₀, EC₅₀, Kd, logP, solubility, metabolic stability, or selectivity of this specific compound alongside a named comparator. This evidence gap means that no scientifically defensible differentiation claim can be made.

Data Gap Analysis Procurement Risk Assessment Chemical Biology

Recommended Application Scenarios for 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one Based on Available Evidence


Exploratory Synthetic Chemistry Feasibility Studies

The compound may serve as a starting material for the synthesis of poly‑N‑heterocycles via intramolecular cyclocondensation, as demonstrated for the broader class of furan‑2(3H)‑one hetarylhydrazones [1]. However, no reaction yield, selectivity, or product characterization data specific to this ortho‑hydroxy derivative have been published, limiting its immediate utility to feasibility scouting rather than optimized methodology.

Metal Chelation and Coordination Chemistry Screening

The ortho‑hydroxyphenyl hydrazone motif is a known bidentate/tridentate chelating unit. This compound could be screened for metal‑binding affinity (e.g., Fe³⁺, Cu²⁺, Zn²⁺) in solution, but no stability constant (log β) or complex characterization data are available for the dihydrofuran‑2,3‑dione scaffold [2]. Researchers must generate these data de novo.

Negative Control or Chemical Probe in Hetarylhydrazone SAR Campaigns

Given the absence of characterized biological activity, this compound could be employed as an unoptimized control in structure–activity relationship (SAR) studies focused on 3‑arylhydrazono‑3H‑furan‑2‑ones, providing a baseline for the effect of ortho‑hydroxy substitution relative to para‑hydroxy or unsubstituted phenyl analogs [2]. This use case is contingent upon the parallel synthesis and testing of comparator compounds.

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